molecular formula C22H23N3O3 B7058105 1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone

1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone

Cat. No.: B7058105
M. Wt: 377.4 g/mol
InChI Key: NSDUDSPDJMXBCU-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone is a complex organic compound that features a morpholine ring, a quinoline moiety, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(quinolin-3-ylmethylamino)phenol with morpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and exhibit similar biological activities.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide have similar structural features and applications.

Uniqueness

1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone is unique due to the combination of the morpholine, quinoline, and phenoxy groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-22(25-9-11-27-12-10-25)16-28-21-8-4-3-7-20(21)24-15-17-13-18-5-1-2-6-19(18)23-14-17/h1-8,13-14,24H,9-12,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDUDSPDJMXBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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